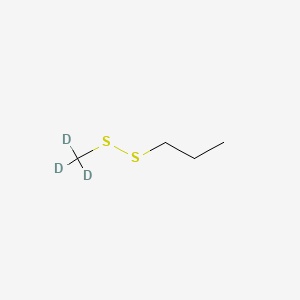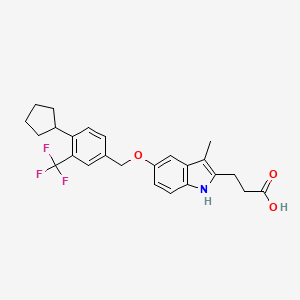
MA-PEG4-VC-PAB-DMEA-duocarmycin DM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It combines the DNA minor-groove alkylator Duocarmycin DM with the linker MA-PEG4-VC-PAB-DMEA. This compound is primarily used in targeted cancer therapy due to its potent cytotoxic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MA-PEG4-VC-PAB-DMEA-duocarmycin DM involves multiple steps:
Synthesis of Duocarmycin DM: This step involves the preparation of the DNA minor-groove alkylator.
Preparation of the Linker MA-PEG4-VC-PAB-DMEA: This involves the synthesis of the linker molecule that will connect Duocarmycin DM to the antibody.
Conjugation: The final step involves linking Duocarmycin DM to the linker MA-PEG4-VC-PAB-DMEA under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
MA-PEG4-VC-PAB-DMEA-duocarmycin DM undergoes various chemical reactions, including:
Alkylation: The DNA minor-groove alkylator Duocarmycin DM alkylates DNA, leading to cytotoxic effects.
Hydrolysis: The linker MA-PEG4-VC-PAB-DMEA can undergo hydrolysis under specific conditions
Common Reagents and Conditions
Alkylation: Requires the presence of DNA and occurs under physiological conditions.
Hydrolysis: Typically occurs in aqueous environments and can be catalyzed by acids or bases
Major Products
Alkylation: Leads to the formation of DNA adducts, which are cytotoxic.
Hydrolysis: Results in the breakdown of the linker molecule
科学研究应用
MA-PEG4-VC-PAB-DMEA-duocarmycin DM has several scientific research applications:
Chemistry: Used in the study of DNA alkylation and its effects.
Biology: Employed in research on cell death mechanisms and DNA damage responses.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Used in the production of ADCs for cancer treatment
作用机制
MA-PEG4-VC-PAB-DMEA-duocarmycin DM exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Release: The linker MA-PEG4-VC-PAB-DMEA is cleaved, releasing Duocarmycin DM.
DNA Alkylation: Duocarmycin DM alkylates the DNA, leading to cell death
相似化合物的比较
Similar Compounds
MA-PEG4-VC-PAB-DMEA-duocarmycin SA: Another ADC linker that incorporates Duocarmycin SA.
Auristatin: Used in ADCs for its potent cytotoxic effects.
Maytansinoids: Another class of cytotoxic agents used in ADCs
Uniqueness
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is unique due to its specific combination of Duocarmycin DM and the MA-PEG4-VC-PAB-DMEA linker, which provides targeted delivery and potent cytotoxic effects .
属性
分子式 |
C68H89ClN12O17 |
|---|---|
分子量 |
1382.0 g/mol |
IUPAC 名称 |
[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C68H89ClN12O17/c1-44(2)62(76-58(83)22-29-92-32-34-94-36-37-95-35-33-93-30-24-71-57(82)21-25-80-59(84)19-20-60(80)85)64(87)75-53(12-9-23-72-66(70)89)63(86)73-48-15-13-45(14-16-48)43-97-67(90)78(5)26-27-79(6)68(91)98-56-40-55-61(51-11-8-7-10-50(51)56)47(41-69)42-81(55)65(88)54-39-46-38-49(17-18-52(46)74-54)96-31-28-77(3)4/h7-8,10-11,13-20,38-40,44,47,53,62,74H,9,12,21-37,41-43H2,1-6H3,(H,71,82)(H,73,86)(H,75,87)(H,76,83)(H3,70,72,89)/t47-,53+,62+/m1/s1 |
InChI 键 |
ZIOJHGVQGRMKCA-WWEQPALJSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)




![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)

